4,4-Dichloro-3-oxobutyric acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dichloro-3-oxobutyric acid ethyl ester is an organic compound with the molecular formula C6H8Cl2O3 and a molecular weight of 199.03 g/mol . It is commonly used as an intermediate in organic synthesis and has various applications in the chemical industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,4-Dichloro-3-oxobutyric acid ethyl ester can be synthesized through the reaction of ethyl acetoacetate with chlorine in the presence of a suitable catalyst . The reaction typically involves the chlorination of ethyl acetoacetate, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethyl acetoacetate is reacted with chlorine gas under controlled conditions. The reaction is carried out in a reactor, and the product is purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dichloro-3-oxobutyric acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Products include ethyl 4-chloro-3-oxobutyric acid esters.
Reduction: Products include ethyl 4,4-dichloro-3-hydroxybutanoate.
Oxidation: Products include ethyl 4,4-dichloro-3-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4,4-Dichloro-3-oxobutyric acid ethyl ester is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4-Dichloro-3-oxobutyric acid ethyl ester involves its reactivity with nucleophiles and electrophiles. The compound’s chlorine atoms and carbonyl group make it a versatile intermediate in various chemical reactions. It can participate in nucleophilic substitution, reduction, and oxidation reactions, leading to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2-dichloroacetoacetate
- Ethyl 4-chloro-3-oxobutyric acid ester
- Ethyl 4,4-dichloro-3-hydroxybutanoate
Uniqueness
4,4-Dichloro-3-oxobutyric acid ethyl ester is unique due to its dual chlorine substitution and the presence of a carbonyl group, which makes it highly reactive and versatile in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C6H8Cl2O3 |
---|---|
Molekulargewicht |
199.03 g/mol |
IUPAC-Name |
ethyl 4,4-dichloro-3-oxobutanoate |
InChI |
InChI=1S/C6H8Cl2O3/c1-2-11-5(10)3-4(9)6(7)8/h6H,2-3H2,1H3 |
InChI-Schlüssel |
SIJOCEACGCHNSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.